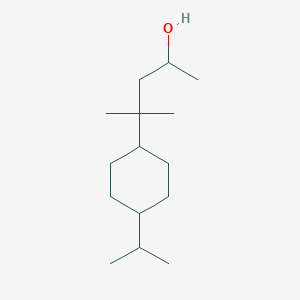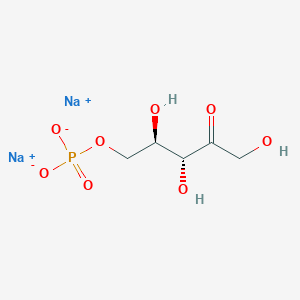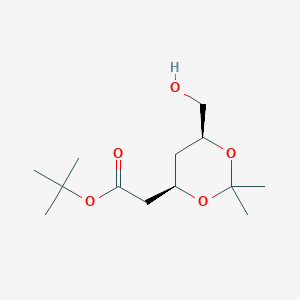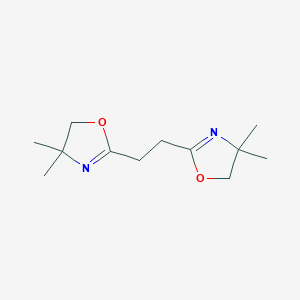
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, also known as IPMP, is an organic compound that has been widely researched for its potential applications in various fields. IPMP is a cyclic terpene alcohol that is commonly used as a fragrance ingredient in various cosmetic and personal care products. However, recent scientific research has shown that IPMP has several other potential applications that are yet to be fully explored.
Mechanism Of Action
The mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to interact with various enzymes and receptors in the body, leading to changes in gene expression and cellular function.
Biochemical And Physiological Effects
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have several biochemical and physiological effects, including the modulation of inflammation, oxidative stress, and cell proliferation. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has also been shown to have antimicrobial properties, making it a potential candidate for the treatment of various infections.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its relatively low toxicity and high stability. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be easily synthesized and purified, making it a convenient compound for research purposes. However, one of the main limitations of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, including the development of new drugs for the treatment of various diseases, the development of new pesticides for agriculture, and the development of new materials for environmental science. Additionally, further studies are needed to fully understand the mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol and its potential applications in various fields.
Synthesis Methods
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be synthesized through several methods, including the oxidation of limonene, a natural compound found in citrus fruits. The oxidation of limonene produces carvone, which can be further transformed into 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol through various chemical reactions.
Scientific Research Applications
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In agriculture, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In environmental science, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have potential applications in the development of new materials for water treatment and pollution control.
properties
CAS RN |
101896-23-5 |
|---|---|
Product Name |
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol |
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
InChI Key |
SYRLDJWPKGBIER-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Other CAS RN |
101896-23-5 10534-31-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)



![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)






